molecular formula C12H21NO2SSn B570686 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole CAS No. 167410-91-5

1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole

Cat. No.: B570686
CAS No.: 167410-91-5
M. Wt: 362.075
InChI Key: JUSFLWWZXKUKPE-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole is an organotin compound that features both a methylsulfonyl group and a trimethylstannyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole typically involves the introduction of the methylsulfonyl and trimethylstannyl groups onto the indole ring through a series of organic reactions. One common method involves the reaction of 1H-indole with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. Subsequently, the trimethylstannyl group can be introduced via a palladium-catalyzed stannylation reaction using trimethyltin chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding the corresponding indole derivative.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Indole derivatives.

    Substitution: Various functionalized indole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved in its biological or medicinal applications would depend on the specific bioactive compounds derived from it .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole is unique due to the presence of both a methylsulfonyl and a trimethylstannyl group on the indole ring, which provides distinct reactivity and potential for diverse applications in synthesis and material science.

Properties

CAS No.

167410-91-5

Molecular Formula

C12H21NO2SSn

Molecular Weight

362.075

IUPAC Name

methane;1-methylsulfonylindole;tin

InChI

InChI=1S/C9H9NO2S.3CH4.Sn/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10;;;;/h2-7H,1H3;3*1H4;

InChI Key

JUSFLWWZXKUKPE-UHFFFAOYSA-N

SMILES

C.C.C.CS(=O)(=O)N1C=CC2=CC=CC=C21.[Sn]

Origin of Product

United States

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